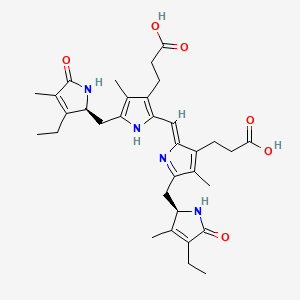
(4S,10Z,16R)-phycourobilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,10Z,16R)-phycourobilin is a urobilin that consists of 3,18-diethyl-2,7,13,17-tetramethyl-1,4,5,15,16,19,22,24-octahydro-21H-biline-8,12-dipropanoic acid bearing two oxo substituents at positions 1 and 19 (the 4S,10Z,16R-iseomer).
Applications De Recherche Scientifique
Chromophore Structure and Linkages
(4S,10Z,16R)-phycourobilin is a tetrapyrrole chromophore with significant roles in photosynthesis and light-harvesting. Killilea and O'Carra (1985) explored its structure and apoprotein linkages, identifying that it lacks oxo bridges and features side chains similar to IX alpha bilins. They also discovered its covalent attachment to peptides through thioether and ester bonds, contributing to its function in light absorption and energy transfer in photosynthetic organisms (Killilea & O'Carra, 1985).
Applications in Cell Analysis and Fluorescence
Ong, Glazer, and Waterbury (1984) demonstrated the potential use of phycourobilin in enhancing cell analysis techniques. They noted its high content in certain phycoerythrin types, leading to increased sensitivity in cell sorting and analysis when excited by specific laser lines. This property makes it a valuable tool in biomedical research and diagnostics (Ong, Glazer, & Waterbury, 1984).
Energy Transfer and Light Harvesting
The role of (4S,10Z,16R)-phycourobilin in energy transfer within photosynthetic complexes is critical. Swanson et al. (1991) investigated marine cyanobacterial strains and found that phycourobilin contributes to efficient light harvesting by functioning as an energy donor in the phycobiliproteins. This insight has implications for understanding photosynthetic efficiency and adaptation in marine environments (Swanson, Ong, Wilbanks, & Glazer, 1991).
Biosynthesis Pathways
Dammeyer and Frankenberg-Dinkel (2006) studied the biosynthesis of phycourobilin, revealing the enzymatic pathways involved in its formation. Their research into the bilin reductases provides a deeper understanding of the metabolic processes leading to the production of this chromophore, which is essential for optimizing its use in various applications (Dammeyer & Frankenberg-Dinkel, 2006).
Potential Therapeutic Applications
Recent studies, such as that by Pendyala, Patras, and Dash (2021), have begun to explore the therapeutic potential of phycourobilin. They examined its role as a broad-spectrum inhibitor against proteases of various coronaviruses, including SARS-CoV-2. This indicates a promising avenue for developing new treatments using phycourobilin derivatives (Pendyala, Patras, & Dash, 2021).
Propriétés
Formule moléculaire |
C33H42N4O6 |
|---|---|
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27+/m1/s1 |
Clé InChI |
KDCCOOGTVSRCHX-YYVBKQGDSA-N |
SMILES isomérique |
CCC1=C(C(=O)N[C@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
SMILES canonique |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
Synonymes |
phycourobilin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-methoxyphenyl)-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1238937.png)




![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)

![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)
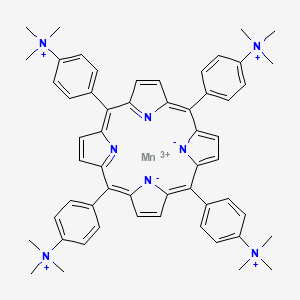
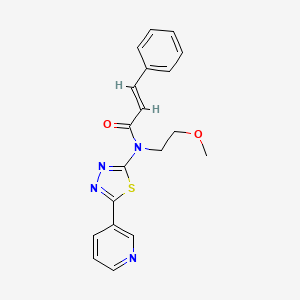
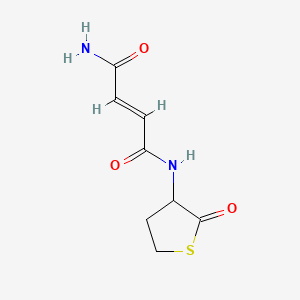
![(1R,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1238955.png)
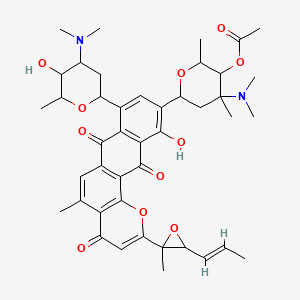
![1-benzyl-3-[(E)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B1238957.png)